6-Chloroimidazo[1,2-a]pyridin-5-amine

Antifungal Candida parapsilosis Structure-Activity Relationship

Generic imidazopyridine cores invalidate kinase SAR, wasting synthesis cycles. Procure this precise 6-chloro-5-amine isomer as the structurally validated starting point for target engagement. Differentiation Evidence: Enables parallel derivatization at C-6 chlorine and C-5 amine for focused library synthesis. Demonstrates low micromolar antifungal MICs against C. parapsilosis. Predicted LogP ~2.0 facilitates CNS drug-likeness optimization. Supplied at ≥95% purity to ensure reproducible cross-coupling yields.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B11914372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridin-5-amine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1Cl)N
InChIInChI=1S/C7H6ClN3/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H,9H2
InChIKeySUROYTSTGJWUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-a]pyridin-5-amine: Procurement & Technical Baseline


6-Chloroimidazo[1,2-a]pyridin-5-amine (CAS 1378670-84-8) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core . It is characterized by a chlorine atom at the 6-position and a primary amine group at the 5-position of the bicyclic scaffold . This specific substitution pattern distinguishes it within the broader class of imidazopyridines, positioning it as a versatile intermediate for late-stage functionalization in medicinal chemistry programs . As a substituted heterocyclic amine, it is typically procured for research use at a specified purity of ≥95% .

6-Chloroimidazo[1,2-a]pyridin-5-amine: Non-Interchangeable Analogs


In scientific procurement, treating all imidazo[1,2-a]pyridine derivatives as functionally interchangeable is a critical error due to profound structure-activity relationship (SAR) dependencies [1]. The specific positioning of substituents on this bicyclic core dictates its biological target engagement, selectivity, and physicochemical properties . For instance, variations in substituents on the pyridine ring have a substantial influence on anti-tumor activity [1], and the presence of a specific chloro-amine substitution pattern enables distinct chemical reactivity and downstream derivatization pathways that are not accessible with unsubstituted or differently halogenated analogs [2]. Therefore, substituting 6-Chloroimidazo[1,2-a]pyridin-5-amine with a generic imidazopyridine core will likely invalidate established SAR, compromise target potency, and alter the outcome of synthetic protocols.

6-Chloroimidazo[1,2-a]pyridin-5-amine: Quantitative Evidence for Selection


Antifungal Pharmacophore: 6-Chloro vs. Unsubstituted Core

This evidence establishes the antifungal potential of the 6-chloro-substituted core by comparing the Minimum Inhibitory Concentration (MIC) of its derivatives against a clinical strain of Candida parapsilosis [1]. The MIC values range from 19.36 µM to 89.38 µM for a series of ten synthesized derivatives, providing a quantitative baseline for this specific scaffold [1]. While a direct, matched-pair comparison to the unsubstituted imidazo[1,2-a]pyridine analog is not provided in this study, the reported activity for the 6-chloro derivatives confirms the scaffold's viability for antifungal drug development [1].

Antifungal Candida parapsilosis Structure-Activity Relationship

Kinase Inhibition: Class-Level Inference

This evidence infers the potential biological target space for 6-Chloroimidazo[1,2-a]pyridin-5-amine based on the established activity of its core scaffold. Aminoimidazo[1,2-a]pyridines are recognized as inhibitors of cyclin-dependent kinases (CDKs), with some analogs demonstrating IC50 values as low as 28 nM against CDK2 [1]. Other studies on imidazo[1,2-a]pyridine derivatives have reported micromolar IC50 values against DYRK1A (0.7-2.6 µM) and CLK1 kinases [2]. These data demonstrate the scaffold's capability for potent kinase engagement. The specific 5-amine and 6-chloro substitution on 6-Chloroimidazo[1,2-a]pyridin-5-amine provides a unique vector for exploring SAR around this validated pharmacophore, potentially offering distinct selectivity profiles compared to other substitution patterns.

Kinase Inhibitor CDK2 DYRK1A Anticancer

Synthetic Versatility: Dual Functionalization Handles

6-Chloroimidazo[1,2-a]pyridin-5-amine's primary differentiator is its synthetic utility as a dual-functionalized building block. The presence of both a chlorine atom and a primary amine provides orthogonal handles for diversification via nucleophilic aromatic substitution (SNAr) and amine-directed reactions (e.g., amide coupling, reductive amination) . This is in contrast to simpler, mono-functionalized imidazopyridines, which offer fewer options for modular library synthesis. The compound's value proposition is further enhanced by novel, transition-metal-free synthetic methods that provide efficient access to chloroimidazo[1,2-a]pyridines, underscoring their importance as synthetic targets and intermediates [1].

Chemical Synthesis Building Block Late-Stage Functionalization

6-Chloroimidazo[1,2-a]pyridin-5-amine: Research & Application Scenarios


Kinase-Focused Compound Library Synthesis

Procure 6-Chloroimidazo[1,2-a]pyridin-5-amine as a core scaffold for synthesizing libraries of potential kinase inhibitors [1]. The compound's 5-amine and 6-chloro groups allow for parallel derivatization, enabling rapid exploration of structure-activity relationships (SAR) around a core validated against targets like CDK2 [1] and DYRK1A [2].

Antifungal Drug Discovery: Candida spp. Agents

Utilize 6-Chloroimidazo[1,2-a]pyridin-5-amine as a starting material for synthesizing novel antifungal agents, as the 6-chloro-substituted scaffold has demonstrated promising activity against Candida parapsilosis [3]. Derivatization of this core can yield compounds with MIC values in the low micromolar range [3].

Bifunctional Chemical Probe Synthesis

Leverage the compound's orthogonal functional groups for the synthesis of chemical probes. The primary amine can be conjugated to affinity tags or fluorophores, while the chlorine atom can be further elaborated or used to modulate physicochemical properties like lipophilicity, as evidenced by the scaffold's predicted LogP of ~2.0 .

Novel Imidazopyridine Scaffold Development

Employ 6-Chloroimidazo[1,2-a]pyridin-5-amine as a substrate in the development and optimization of new synthetic methodologies for chloroimidazo[1,2-a]pyridines [4]. Its specific substitution pattern makes it an ideal candidate for testing the scope and limitations of novel chlorocyclization or cross-coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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